

Part 1: Cyclo(His-Pro) (CHP) - A Mammalian Neuropeptide

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Compound of Interest					
Compound Name:	CEP dipeptide 1				
Cat. No.:	B612708	Get Quote			

Cyclo(His-Pro) (CHP) is an endogenous cyclic dipeptide derived from the metabolism of Thyrotropin-Releasing Hormone (TRH).[1][2] It is ubiquitously found in the central nervous system (CNS) and other tissues, where it exerts a range of neuromodulatory and protective effects.[1][2] Due to its stability and ability to cross the blood-brain barrier, both its endogenous functions and the effects of its exogenous administration are of significant research interest.[1]

Core Biological Effects: Endogenous vs. Exogenous

Endogenous CHP is involved in the regulation of various physiological processes. Exogenous administration of CHP has been shown to elicit potent protective effects, particularly against oxidative stress and neuroinflammation, largely by modulating the Nrf2-NF-kB signaling axis.

Data Presentation: Quantitative Effects of Exogenous Cyclo(His-Pro)

The following table summarizes the quantitative effects of exogenously applied CHP from in vitro studies.



Cell Line	Stressor	CHP Concentrati on (µM)	Measured Effect	Quantitative Result	Reference
PC12	H ₂ O ₂	50	Cell Viability	Prevented H ₂ O ₂ -induced cell death	
PC12	H ₂ O ₂	50	ROS Production	Fully prevented H ₂ O ₂ -induced increase in ROS	
PC12	H ₂ O ₂	50	GSH Depletion	Fully prevented H ₂ O ₂ -induced decrease in GSH	
PC12	Paraquat	Not Specified	NF-ĸB Nuclear Accumulation	Inhibited paraquat- induced NF- κB accumulation	
BV-2 (Microglia)	LPS	Not Specified	NO and ROS Generation	Reduced LPS-induced NO and ROS generation	
SOD1G93A Microglia	LPS	50 or 200	Cell Viability	Increased cell viability after LPS exposure	

Signaling Pathways



The primary mechanism of action for CHP's protective effects involves the modulation of the Nrf2 and NF-kB signaling pathways. CHP promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes. This activation of the Nrf2 pathway can subsequently inhibit the pro-inflammatory NF-kB pathway.

Visualization: Cyclo(His-Pro) Signaling Pathway

Caption: Cyclo(His-Pro) signaling cascade.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection in PC12 Cells

This protocol outlines the methodology to assess the cytoprotective effects of CHP against an oxidative stressor in a neuronal cell line.

- 1. Cell Culture and Plating:
- Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin/streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
- Plate PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
- 2. CHP Pre-treatment:
- Prepare a stock solution of Cyclo(His-Pro) in sterile phosphate-buffered saline (PBS).
- Treat the cells with 50 μM CHP for 24 hours prior to inducing stress. Include a vehicle control (PBS alone).
- 3. Induction of Oxidative Stress:
- Prepare fresh hydrogen peroxide (H₂O₂) solution in serum-free medium.
- After the 24-hour CHP pre-treatment, remove the medium and expose the cells to various concentrations of H₂O₂ (e.g., 100-500 μM) for a defined period (e.g., 6 hours).
- 4. Measurement of Cell Viability (MTT Assay):



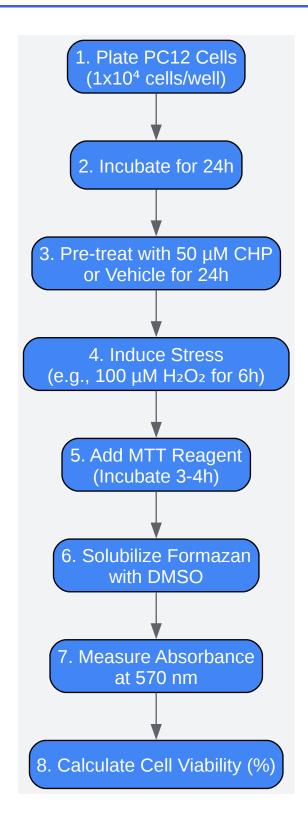




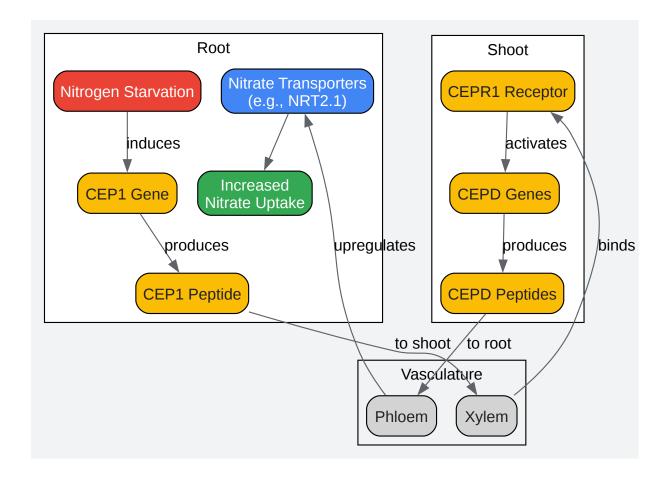
- Following H₂O₂ treatment, remove the medium and add 100 μL of fresh medium containing
 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
- Incubate for 3-4 hours at 37°C.
- Remove the MTT solution and add 100 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Visualization: Neuroprotection Experimental Workflow

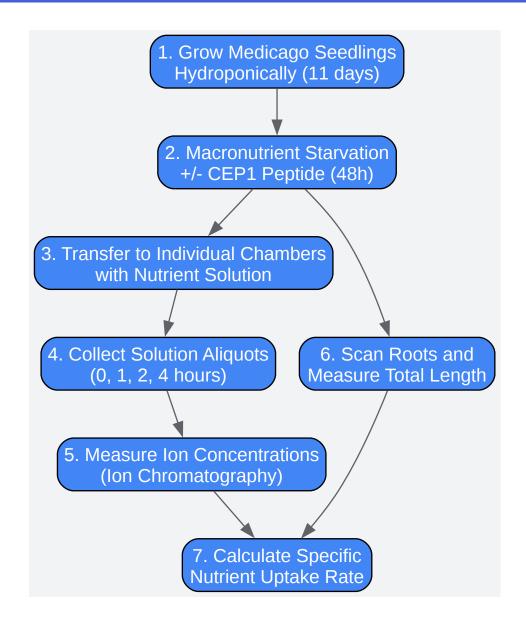












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References

- 1. biorxiv.org [biorxiv.org]
- 2. The Role of Cyclo(His-Pro) in Neurodegeneration PMC [pmc.ncbi.nlm.nih.gov]



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